N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide
Description
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is a β-alanine derivative featuring a dimethylated amine at the N~3~ position and a 4-formylphenyl substituent. Its molecular structure combines polar (formyl) and hydrophobic (dimethyl, phenyl) moieties, which influence solubility, stability, and biological interactions.
Properties
CAS No. |
650628-81-2 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(4-formylphenyl)propanamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)8-7-12(16)13-11-5-3-10(9-15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,13,16) |
InChI Key |
IRQJEJNQQZPOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide typically involves multiple steps. One common method includes the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification. The final step involves oxidation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing costs. These methods may involve the use of conventional starting materials and environmentally friendly processes to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide serves as a building block for synthesizing more complex organic molecules. Its reactivity includes:
- Oxidation : The formyl group can be oxidized to yield carboxylic acids.
- Reduction : It can be reduced to produce alcohols.
- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.
These properties facilitate the development of novel compounds in synthetic organic chemistry.
Medicine
The medicinal applications of this compound are particularly promising. It is being investigated for its potential use in:
- Pharmaceutical Intermediates : The compound may serve as an intermediate in the synthesis of drugs targeting various diseases.
- Biological Activity : Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating biological pathways. For instance, its interactions could influence insulin secretion or combat cancer development through receptor modulation .
Case Study 1: Inhibition of Enzymatic Activity
A study evaluated the inhibitory effects of similar compounds on serine proteases. While not directly involving this compound, findings indicate that modifications in structure can significantly enhance inhibitory potency against enzymes like bovine alpha-chymotrypsin. This suggests potential pathways for developing derivatives with improved biological activity .
Case Study 2: Structure-Activity Relationship Studies
Research on related compounds has highlighted the importance of structure-activity relationships (SAR) in determining efficacy against specific biological targets. By modifying functional groups on the phenyl ring or the beta-alanine moiety, researchers can optimize binding affinity and selectivity towards target receptors .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates oxidation and reduction reactions |
| Medicine | Pharmaceutical intermediates | Potential interactions with metabolic pathways |
| Biological Research | Enzyme inhibition studies | Insights into structure-activity relationships |
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Compound A: KJ8 (N-[3-(4-{[(1S)-2-Hydroxy-1-phenylethyl]amino}-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide)
- Key Differences :
- Contains a complex furo[2,3-d]pyrimidinyl-phenyl scaffold instead of a simple formylphenyl group.
- Features a chiral (1S)-2-hydroxy-1-phenylethyl substituent.
- Applications : Acts as a kinase inhibitor targeting EGFR, demonstrating the role of β-alaninamide derivatives in medicinal chemistry .
- Physicochemical Properties: Higher molecular weight (521.61 g/mol) compared to the target compound due to the extended aromatic system.
Compound B: Azomethines Derived from Tris(4-Formylphenyl)phenylamine
- Key Differences: Utilizes 4-formylphenyl groups to form conjugated Schiff bases (azomethines) with amino-thiophene or hexyloxyaniline units. Larger, planar structures with extended π-systems.
- Applications : Used in optoelectronic materials (e.g., solar cells) due to tunable optical and electrochemical properties .
- Thermal Stability : Decomposition temperatures exceed 300°C, attributed to rigid conjugated backbones—a trait the target compound may lack due to its smaller size .
Compound C: N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
- Key Differences :
- Replaces the formyl group with a chloro substituent and a hydroxycarboxamide moiety.
- Lacks dimethylamine modification.
- Applications : Exhibits antioxidant activity in DPPH assays, highlighting how substituents like -Cl influence redox properties .
- Reactivity : The electron-withdrawing -Cl group reduces electron density on the phenyl ring, contrasting with the formyl group’s dual electron-withdrawing and reactive nature .
Compound D: 4S8 (N~3~-{(2R)-4-[(Dihydroxyphosphanyl)oxy]-2-hydroxy-3,3-dimethylbutanoyl}-N-(2-sulfanylethyl)-beta-alaninamide)
- Key Differences: Incorporates sulfanylethyl and phosphanyl-oxy groups instead of formylphenyl.
- Applications : Likely used in enzymology or redox-sensitive systems due to its sulfhydryl group .
- Solubility : The polar phosphanyl and sulfanyl groups enhance aqueous solubility compared to the target compound’s hydrophobic formylphenyl group .
Physicochemical and Functional Properties
Biological Activity
N-(4-Formylphenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- Chemical Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- Structure : The compound features a formyl group attached to a phenyl ring, linked to a dimethyl-beta-alaninamide moiety.
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in signaling pathways.
- Inhibition of Protein Kinases : This compound has been shown to inhibit certain protein kinases, such as JAK-2, which plays a significant role in cytokine signaling pathways. Inhibition of JAK-2 has therapeutic implications in treating malignancies and inflammatory diseases .
- Modulation of the JAK/STAT Pathway : The JAK/STAT signaling pathway is crucial for mediating immune responses and cell proliferation. By inhibiting JAK-2, this compound can reduce phosphorylation of STAT proteins, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| JAK-2 Inhibition | Reduces cell proliferation | |
| Apoptosis Induction | Enhances programmed cell death in tumors | |
| Anti-inflammatory Effects | Modulates immune response |
Case Studies
- Cancer Treatment : In a study involving human leukemia cells, treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through the JAK/STAT pathway modulation. The findings suggest its potential as an anti-cancer agent .
- Inflammatory Disorders : Another study highlighted the compound's ability to reduce inflammatory markers in animal models of arthritis. The results indicated that the compound effectively modulated immune responses, providing a basis for its use in treating autoimmune disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
